molecular formula C20H15NO3 B14438961 Phenyl 4-benzamidobenzoate CAS No. 78079-48-8

Phenyl 4-benzamidobenzoate

Cat. No.: B14438961
CAS No.: 78079-48-8
M. Wt: 317.3 g/mol
InChI Key: JUEYHRBGSNOJMU-UHFFFAOYSA-N
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Description

Phenyl 4-benzamidobenzoate is a synthetic organic compound with the molecular formula C₂₀H₁₅NO₃. It features a benzamide core structure linked to a phenyl benzoate group, a architecture of interest in medicinal chemistry and chemical biology research. This compound is provided as a high-purity solid for research and development purposes. Researchers are exploring its potential as a key synthetic intermediate or a structural motif in the design of novel bioactive molecules. Studies on closely related 4-benzamidobenzoic acid derivatives have shown promise in the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH), a target for cardiovascular and inflammatory diseases . The structural characteristics of this compound make it a valuable building block for constructing more complex molecules for pharmaceutical and biological screening. Researchers can utilize it to study structure-activity relationships (SAR) and to develop new chemical probes. This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) before use. For specific technical data and availability, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78079-48-8

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

phenyl 4-benzamidobenzoate

InChI

InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h1-14H,(H,21,22)

InChI Key

JUEYHRBGSNOJMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Phenyl 4 Benzamidobenzoate and Its Derivatives

Classical Organic Synthetic Routes

Traditional methods for constructing the Phenyl 4-benzamidobenzoate scaffold are typically multi-step processes that build the molecule by forming the amide and ester bonds sequentially.

A common and logical approach to synthesizing benzamide (B126) and benzoate-containing compounds involves a two-step sequence of esterification followed by amidation, or vice versa. For derivatives like ethyl 4-benzamidobenzoate, a well-documented route begins with the esterification of 4-aminobenzoic acid. nih.goveurjchem.comnih.gov This initial step is often accomplished by reacting 4-aminobenzoic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, under reflux conditions. nih.govnih.gov The resulting amino ester, for instance, ethyl 4-aminobenzoate (B8803810), serves as the precursor for the subsequent amidation step. nih.gov

The amidation is an acylation reaction where the amino group of the ester is treated with a benzoyl derivative. Typically, benzoyl chloride (or a substituted variant) is added to the amino ester in a suitable solvent, often in the presence of a base like diisopropylethylamine (DIPEA) or in a solvent like dry tetrahydrofuran, to neutralize the HCl byproduct and drive the reaction to completion. eurjchem.comnih.gov This sequence yields the final N-benzoyl-substituted aminobenzoate product. nih.govnih.gov The synthesis of this compound itself can be envisioned through a similar pathway, for example, by starting with the synthesis of phenyl 4-aminobenzoate followed by its amidation with benzoyl chloride.

The formation of the amide bond in this compound is a prime example of a condensation and acylation reaction. In these reactions, a carboxylic acid or its activated derivative reacts with an amine, eliminating a small molecule like water or HCl. highfine.com While the use of acyl chlorides is a direct and effective acylation method, other condensation techniques are widely employed in amide synthesis. highfine.com

These methods often involve the use of coupling reagents that activate the carboxylic acid component. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are common condensing agents that facilitate amide bond formation under milder conditions than those required for direct thermal condensation. highfine.com Another strategy is the mixed anhydride (B1165640) method, where the carboxylic acid is converted to a more reactive intermediate using reagents like chloroformates or sulfonyl chlorides before the addition of the amine. highfine.com In the context of this compound, this would involve activating 4-benzamidobenzoic acid before its reaction with phenol (B47542) to form the ester bond, or activating benzoic acid before reacting with a phenyl 4-aminobenzoate precursor. More recently, the use of phenyl esters themselves as acylating agents in mixed Claisen condensation reactions has been explored for the synthesis of other complex molecules, highlighting the versatility of acylation chemistry. rsc.org

Modern Catalytic Approaches in Benzamide and Benzoate (B1203000) Formation

Modern organic synthesis has increasingly moved towards catalytic methods, which offer advantages in terms of milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical routes.

The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful method for synthesizing aryl amines from aryl halides and amines. wikipedia.org A key variation of this reaction, known as transamidation, involves the coupling of an ester with an amine to form an amide, which is directly applicable to the synthesis of this compound and its derivatives. rsc.orgrsc.org

In this approach, an aryl ester (like phenyl benzoate) can react with an amino-containing molecule (such as methyl 4-aminobenzoate or ethyl 4-aminobenzoate) in the presence of a palladium catalyst and a suitable ligand. rsc.orgnih.gov The catalyst system often consists of a palladium precursor, like Pd(OAc)₂, and a specialized phosphine (B1218219) ligand, such as Xantphos, SPhos, or others from the Buchwald ligand family. beilstein-journals.org A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required for the catalytic cycle. rsc.orgbeilstein-journals.org This methodology has been successfully used to prepare derivatives like ethyl and methyl 4-benzamidobenzoate in good to excellent yields under relatively mild conditions. rsc.orgnih.gov The reaction mechanism proceeds through oxidative addition of the aryl ester to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the amide product and regenerate the catalyst. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Synthesis of 4-Benzamidobenzoate Derivatives
Ester SubstrateAmine SubstrateCatalyst/LigandBaseSolventConditionsProductYieldReference
Phenyl BenzoateEthyl 4-aminobenzoatePEPPSI-IPrK₂CO₃DME110 °C, 16 hEthyl 4-benzamidobenzoate85% rsc.org
Phenyl BenzoateMethyl 4-aminobenzoate(η³-1-tBu-indenyl)Pd(SIPr)(Cl)Cs₂CO₃THF/H₂ONot specifiedMethyl 4-benzamidobenzoateNot specified nih.gov
tert-Butyl benzoyl(phenyl)carbamateEthyl 4-aminobenzoatePd₂(dba)₃ / cataCXium ANaOPhToluene100 °C, 24 hEthyl 4-benzamidobenzoate90% rsc.org

Regioselective Derivatization for Structure-Function Elucidation

To investigate how molecular structure influences chemical or biological properties, chemists synthesize a variety of derivatives by adding substituents at specific positions. Regioselective reactions, which control the position of these modifications, are therefore essential.

The two aromatic rings in this compound—the phenyl ring from the benzoate portion and the phenyl ring from the benzamide portion—can be modified through aromatic substitution reactions. The nature of the existing groups on the rings directs the position of incoming substituents. minia.edu.eglibretexts.org The benzamido group (-NH-CO-Ph) is generally an ortho-, para-directing activator, while the ester group (-COO-Ph) is a meta-directing deactivator for electrophilic aromatic substitution. libretexts.org

Substituents can be introduced by using appropriately substituted starting materials. For example, to place a substituent on the benzoyl group's ring, a substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) can be used in the amidation step. nih.gov Similarly, to modify the other ring, a substituted aniline (B41778) or phenol derivative can be employed in the initial steps of the synthesis. For instance, palladium-catalyzed cross-couplings have been used with various substituted anilines (e.g., 4-fluoroaniline, 4-trifluoromethylaniline) to generate a library of N-aryl benzamide derivatives, demonstrating a powerful method for introducing diversity. nih.gov Advanced methods like directed C-H functionalization are also emerging as powerful tools for achieving high regioselectivity in the derivatization of complex aromatic systems. nih.gov These derivatizations are critical in fields like medicinal chemistry, where substituted 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives have been explored as potential enzyme inhibitors. researchgate.net

Amide Linker Modifications

The amide bond is a cornerstone of the this compound scaffold, and its modification is a key strategy in the synthesis of derivatives with altered properties. Researchers have explored various methods to modify this linker, primarily by altering the substituents on the amide nitrogen or by replacing the amide bond with related functionalities like hydrazides.

A common approach to creating amide derivatives involves the coupling of carboxylic acids with amines. ajchem-a.com One effective laboratory method is the reaction between an activated form of a carboxylic acid, such as an acid chloride or anhydride, and an amine. ajchem-a.com Alternatively, coupling agents can facilitate the reaction between the carboxylic acid and the amine directly. ajchem-a.com For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) is a well-established method for forming amides at room temperature. ajchem-a.com Another modern coupling reagent, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), has been shown to be an efficient activator for carboxylic acids, enabling the synthesis of amides under mild conditions with high yields. organic-chemistry.org

In the context of 4-benzamidobenzoate derivatives, modifications often involve the synthesis of 4-benzamidobenzoic acid hydrazides. This introduces a hydrazide group as a novel secondary pharmacophore. researchgate.net The general synthesis for these compounds starts with the preparation of 4-(4-substitutedbenzamido)benzoic acids, which are then esterified, commonly forming an ethyl ester. researchgate.netnih.gov This is followed by a reaction with hydrazine (B178648) hydrate (B1144303) to yield the desired 4-substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide. researchgate.netnih.gov This multi-step synthesis allows for the introduction of various substituents on the benzamido portion, leading to a library of derivatives. nih.gov

Conformationally restricted analogues have also been synthesized by incorporating cyclic structures into the amide portion of the molecule. For example, indolines and other related heterocycles have been coupled with 4-(piperidin-1-ylmethyl)benzoyl chloride using the Schotten-Baumann procedure to create amide-constrained versions of the benzamide scaffold. nih.gov

The following table summarizes various modifications made to the amide linker in derivatives related to this compound.

Original Moiety Modified Linker Synthetic Approach Starting Materials Reference
AmideHydrazideEsterification followed by reaction with hydrazine hydrate4-(4-substitutedbenzamido)benzoic acid, Ethanol, Hydrazine hydrate researchgate.netnih.gov
AmideIndoline AmideSchotten-Baumann procedure4-(piperidin-1-ylmethyl)benzoyl chloride, Substituted indolines nih.gov
AmideN-Aryl AmideCoupling with DCC and DMAPCarboxylic acid (e.g., Diclofenac), Aniline derivative ajchem-a.com
AmideN-Aryl AmideCoupling with AISFBenzoic acid, Benzyl amine organic-chemistry.org

Terminal Functional Group Alterations

Alterations to the terminal functional groups of the this compound core structure are a critical aspect of developing derivatives with specific activities. These modifications typically occur at the phenyl ring of the benzoyl group or the phenyl ring of the benzoate group.

One area of extensive research has been the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives. researchgate.netfrontiersin.org In this series, the terminal phenyl group of the benzoate ester is replaced with a 2-(4-chlorophenyl)-2-oxoethyl group. Further modifications are then made to the benzamido portion of the molecule. For example, based on a lead compound, a series of derivatives were designed and synthesized by introducing different substituents at the meta position of the benzoyl group's phenyl ring. frontiersin.org Substituents like benzoxy, nitro, fluorine, and bromine were introduced to evaluate their effect on the molecule's inhibitory activity. frontiersin.org

Another strategy involves the extension of the terminal hydrophobic tail by adding an extra functional group. nih.govmdpi.com For instance, a benzamide moiety has been substituted at the 4-position of the terminal phenyl ring. nih.govmdpi.com This type of modification aims to create additional hydrophilic and hydrophobic interactions. nih.govmdpi.com The synthesis of these compounds can be achieved through the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with another molecule containing the desired terminal group, such as N-(4-acetylphenyl)nicotinamide. nih.govmdpi.com

The synthesis of 4-benzamidobenzoic acid hydrazide derivatives also provides a platform for terminal group alterations. researchgate.netnih.gov By starting with different substituted benzoyl chlorides and 4-aminobenzoic acid, a variety of functional groups (e.g., chloro, fluoro, methyl, methoxy) can be introduced onto the terminal phenyl ring of the benzamido group. researchgate.netnih.gov

The table below details specific examples of terminal functional group alterations in this compound derivatives.

Parent Structure Modified Derivative Modification Site Introduced Group Synthetic Strategy Reference
This compound2-(4-Chlorophenyl)-2-oxoethyl 4-(3-benzoxybenzamido)benzoateBenzoyl phenyl ringBenzoxy group at the meta-positionSynthesis from a lead compound by replacing a methoxy (B1213986) group. frontiersin.org
This compound2-(4-Chlorophenyl)-2-oxoethyl 4-(3-nitrobenzamido)benzoateBenzoyl phenyl ringNitro group at the meta-positionSynthesis from a lead compound by replacing a methoxy group. frontiersin.org
This compound4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acidBenzoyl phenyl ringChloro group at the para-positionAmide coupling of 4-aminobenzoic acid and 4-chlorobenzoyl chloride. researchgate.net
This compoundN-(4-acetylphenyl)-N'-(4-benzamidobenzoyl)hydrazineTerminal Phenyl RingN-(4-acetylphenyl)nicotinamideCondensation reaction. nih.govmdpi.com

Advanced Spectroscopic and Crystallographic Characterization of Phenyl 4 Benzamidobenzoate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures. In the context of Phenyl 4-benzamidobenzoate, NMR is indispensable for verifying the compound's identity and assessing its purity by probing the chemical environments of its hydrogen and carbon nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of this compound, typically performed in a deuterated solvent such as DMSO-d₆, provides a detailed map of the proton environments within the molecule. The aromatic protons, located on the two phenyl rings, resonate in the downfield region of the spectrum, generally appearing as a complex multiplet between δ 7.2 and 8.1 ppm. This significant downfield shift is a direct consequence of the deshielding effect exerted by the aromatic ring currents.

A key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the amide (N-H) proton, which is characteristically observed at a chemical shift of approximately 10.43 ppm. The integration of the signal intensities confirms the number of protons in each distinct chemical environment, aligning with the molecular formula of this compound. For instance, the integrated area of the aromatic region corresponds to the nine protons distributed across the phenyl and benzoyl rings.

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
~10.43 Singlet N-H (Amide)
~7.20 - 8.10 Multiplet Ar-H (Aromatic)

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy offers insight into the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ester and amide functionalities are readily identified by their characteristic downfield chemical shifts. The ester carbonyl carbon typically resonates around δ 164.8 ppm, while the amide carbonyl carbon is found slightly further downfield at approximately δ 165.5 ppm, reflecting their distinct electronic environments.

The carbon atoms of the aromatic rings produce a cluster of signals within the δ 120 to 150 ppm range. The precise assignment of these signals to specific carbon atoms can be achieved through a combination of chemical shift prediction software, comparison with analogous structures, and advanced 2D NMR techniques.

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
~165.5 C=O (Amide)
~164.8 C=O (Ester)
~120 - 150 Ar-C (Aromatic)

Two-Dimensional (2D) NMR Experiments for Complex Structural Assignments

For the unequivocal assignment of all proton and carbon signals, particularly within the congested aromatic region, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between different nuclei, allowing for a comprehensive structural elucidation.

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of protons to their attached carbons. This is especially crucial for differentiating the signals of the various C-H groups within the aromatic rings. The HMBC experiment, conversely, reveals long-range correlations between protons and carbons separated by two or three bonds. This technique is instrumental in confirming the connectivity of the molecular fragments. For example, an HMBC correlation between the amide N-H proton and the carbonyl carbon of the benzoyl group provides direct evidence for the amide linkage.

Vibrational Spectroscopy for Molecular Conformation and Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and can provide valuable information regarding molecular conformation and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is a powerful tool for the identification of the characteristic functional groups present in this compound. The IR spectrum displays a series of distinct absorption bands that serve as fingerprints for its molecular structure.

A prominent and sharp absorption band observed around 3300 cm⁻¹ is attributed to the N-H stretching vibration of the amide group. The C=O stretching vibrations of the ester and amide groups are also clearly discernible. The ester C=O stretch typically appears at a higher wavenumber, around 1735 cm⁻¹, whereas the amide I band (which is predominantly C=O stretching in character) is found at a lower wavenumber, near 1655 cm⁻¹. This frequency difference arises from the differing electronic nature of the two carbonyl groups. Other significant absorptions include the amide II band (a mixture of N-H bending and C-N stretching) around 1530 cm⁻¹, and the C-O stretching vibrations of the ester group, which are located in the 1270-1160 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 N-H Stretch Amide
~1735 C=O Stretch Ester
~1655 Amide I (C=O Stretch) Amide
~1530 Amide II (N-H Bend, C-N Stretch) Amide
1270-1160 C-O Stretch Ester

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern. In the study of benzamide (B126) derivatives, the molecular ion often undergoes fragmentation by losing specific groups. For instance, benzamide typically loses an amino group (NH2) to form a stable benzoyl cation, which can further fragment to a phenyl cation. researchgate.net This fragmentation behavior is crucial for identifying the compound and confirming its structure. researchgate.net

The fragmentation pathway of a molecule can be elucidated through tandem mass spectrometry (MS/MS) experiments. lcms.cz In a typical MS/MS analysis, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. lcms.cz This process helps in understanding the connectivity of the molecule. For example, in the analysis of atorvastatin, a complex organic molecule, the deprotonated parent ion was fragmented to generate four major fragments, and their formation was explained through mechanisms like neutral losses and charge-site-activated fragmentation. scirp.org Similarly, the fragmentation of butyrophenone (B1668137) involves characteristic losses that help identify the initial ionization sites. nih.gov

Table 1: Representative Fragmentation Data for Benzamide Derivatives

Precursor Ion (m/z) Major Fragment Ions (m/z) Neutral Loss Reference
121 (Benzamide) 105, 77 NH2, CO researchgate.net
557 (Atorvastatin [M-H]⁻) 479, 453, 397, 278 Varies scirp.org
148 (Butyrophenone) 120, 105 C2H4, C3H7 nih.gov

This table is for illustrative purposes and shows typical fragmentation patterns observed in benzamide-related structures.

X-ray Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction of this compound Analogues

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. ceitec.cz By diffracting X-rays off a single crystal, a detailed electron density map can be generated, leading to the elucidation of the molecular structure with atomic resolution. ceitec.cz

The crystal structures of several analogues of this compound have been determined, revealing key structural features. For instance, the crystal structure of ethyl 4-(3-chlorobenzamido)benzoate was solved and confirmed by spectroscopic data. researchgate.neteurjchem.com This compound crystallizes in the triclinic space group P-1. researchgate.neteurjchem.com Similarly, the structures of other benzamide derivatives have been elucidated, providing insights into their molecular geometries. mdpi.comeurjchem.com For example, a study on methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate revealed a nearly planar conformation with a small dihedral angle between the two aromatic rings. researchgate.net

Table 2: Crystallographic Data for Selected this compound Analogues

Compound Crystal System Space Group Key Dihedral Angle(s) Reference
Ethyl 4-(3-chlorobenzamido)benzoate Triclinic P-1 - researchgate.neteurjchem.com
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate Monoclinic C2/c 4.58 (13)° researchgate.net
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine Monoclinic P21/n - mdpi.com

This table presents a selection of crystallographic data for related compounds to illustrate the type of information obtained.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org Understanding these interactions is crucial for crystal engineering, which aims to design materials with specific properties. rsc.org

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state can be precisely determined from X-ray diffraction data. This includes the planarity of ring systems and the torsion angles between different parts of the molecule. mdpi.com For example, in methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate, the dihedral angle between the two aromatic rings is only 4.58 (13)°. researchgate.net

In more complex systems, such as inhibitor-enzyme complexes, conformational remodeling can be observed in the crystalline state over time, indicating a gradual shift towards a more stable, lower-energy conformation. nih.gov The study of these conformations is essential for understanding molecular recognition and binding. nih.gov Computational methods can complement experimental data by providing insights into the relative energies of different conformers. ethz.ch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. msu.edu

For aromatic and conjugated systems like this compound, the absorption spectra are typically characterized by π-π* transitions. researchgate.net The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. academie-sciences.frbiointerfaceresearch.com For example, the introduction of different substituents or changes in solvent polarity can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts). academie-sciences.frbiointerfaceresearch.com

Table 3: Typical UV-Vis Absorption Maxima for Related Chromophoric Systems

Compound/System Solvent λmax (nm) Type of Transition Reference
Benzamide - ~221 π-π* researchgate.net
Azo dyes derived from benzoic acid Various 300-400 π-π* academie-sciences.fr
Phenanthrene derivatives Chloroform 250-380 π-π* academie-sciences.fr

This table provides examples of absorption data for similar chromophores to illustrate the expected spectral regions.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a substance after it has absorbed light. This emission occurs as the molecule relaxes from an excited electronic state back to the ground state. The technique provides valuable information on the photophysical properties of a compound, such as its fluorescence quantum yield and lifetime. nih.gov

The fluorescence properties of a molecule are highly dependent on its structure and environment. For some molecules, dual fluorescence can be observed, originating from different excited states, such as a locally excited state and a twisted intramolecular charge-transfer (TICT) state. iitkgp.ac.in The study of fluorescence is crucial for applications such as the development of fluorescent probes and sensors. nih.gov For instance, the fluorescence of certain corrole (B1231805) derivatives has been studied to assess their potential in photoinduced processes. mdpi.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Benzamide
Atorvastatin
Butyrophenone
Ethyl 4-(3-chlorobenzamido)benzoate
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate
4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Inverse Gas Chromatography (IGC) for Thermodynamic Characteristics of Liquid Crystalline Phases

Inverse Gas Chromatography (IGC) stands as a powerful and versatile technique for the physicochemical characterization of non-volatile materials, including the liquid crystalline phases of compounds like this compound. In this method, the material to be studied is used as the stationary phase within a chromatographic column. By injecting known volatile solutes (probes) and analyzing their retention times, a wealth of thermodynamic data about the stationary phase can be elucidated. nih.govnih.gov This technique is particularly valuable for determining the thermodynamic properties and phase transition temperatures of liquid crystals. tandfonline.comresearchgate.net

The fundamental principle of IGC lies in measuring the specific retention volume (Vg°), which quantifies the volume of carrier gas required to elute a specific probe molecule from the column. nih.gov This parameter is directly related to the thermodynamic interactions between the probe and the stationary phase. By conducting experiments over a range of temperatures, it is possible to map out the different phases of the liquid crystal and characterize their thermodynamic behavior. tandfonline.com

Detailed research on phenylbenzoate-based calamitic liquid crystals demonstrates the utility of IGC in this field. tandfonline.com For instance, studies on similar compounds involve determining phase transition temperatures by observing discontinuities or changes in the slope of a plot of the logarithm of the specific retention volume against the reciprocal of the temperature (ln Vg° vs. 1/T). tandfonline.com These retention diagrams are crucial for identifying the temperatures at which the material transitions between solid, liquid crystal, and isotropic liquid phases.

In the isotropic liquid phase, which exists at temperatures above the final phase transition, the system is in thermodynamic equilibrium. tandfonline.com This region allows for the calculation of several key thermodynamic parameters that describe the interactions between the liquid crystal and various solvents. These parameters include the Flory-Huggins interaction parameter (χ¹²), the weight fraction activity coefficient at infinite dilution (Ω¹), the partial molar heat of mixing, and the molar heat of vaporization of the solvent. tandfonline.com

Table 1: Thermodynamic Interaction Parameters for DPCPB with Various Probes at 453.2 K

Probe Molecule Specific Retention Volume (Vg°) (mL/g) Weight Fraction Activity Coefficient (Ω¹) Flory-Huggins Interaction Parameter (χ¹²)
n-Heptane 15.6 10.8 1.8
n-Octane 24.1 9.3 1.6
n-Nonane 37.8 8.0 1.4
n-Decane 59.5 6.8 1.2
Toluene 36.2 4.8 0.9
Ethylbenzene 53.7 4.4 0.8
Chlorobenzene 46.9 4.7 0.9

Data derived from a study on analogous phenylbenzoate liquid crystals for illustrative purposes. tandfonline.com

Table 2: Thermodynamic Interaction Parameters for DPDEB with Various Probes at 453.2 K

Probe Molecule Specific Retention Volume (Vg°) (mL/g) Weight Fraction Activity Coefficient (Ω¹) Flory-Huggins Interaction Parameter (χ¹²)
n-Heptane 16.9 10.0 1.7
n-Octane 26.5 8.5 1.5
n-Nonane 41.9 7.2 1.3
n-Decane 66.7 6.1 1.1
Toluene 40.1 4.3 0.8
Ethylbenzene 59.9 3.9 0.7
Chlorobenzene 52.3 4.2 0.8

Data derived from a study on analogous phenylbenzoate liquid crystals for illustrative purposes. tandfonline.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT has been instrumental in elucidating the fundamental properties of Phenyl 4-benzamidobenzoate at the quantum mechanical level. These studies provide a robust framework for understanding its structure and reactivity.

Geometry optimization is a crucial first step in computational chemistry, seeking the lowest energy arrangement of atoms in a molecule. qcware.com For derivatives and related structures of this compound, DFT methods, such as B3LYP with basis sets like 6-31G**, are employed to determine stable geometries. espublisher.com The process involves using gradient-based methods to find stationary points on the potential energy surface, which correspond to equilibrium structures. qcware.com The optimized geometry reveals key structural parameters, including bond lengths and angles, providing a foundational understanding of the molecule's shape. nih.govlodz.pl

Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Derivative This table is illustrative and based on typical values found in DFT studies of similar aromatic amide structures. Actual values for this compound would require specific calculations.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthN-H~1.01 Å
Bond LengthC-N (Amide)~1.36 Å
Bond AngleO=C-N~122°
Dihedral AnglePhenyl Ring TorsionVariable

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgwuxibiology.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For analogous compounds, DFT calculations have shown that the HOMO-LUMO gap can be influenced by various substituents on the aromatic rings. espublisher.com These studies demonstrate that charge transfer within the molecule is a common phenomenon, which is clearly depicted by the distribution of the HOMO and LUMO. malayajournal.orgnih.gov

Table 2: Frontier Molecular Orbital Energy Data for a Representative Benzamide Derivative This table presents typical energy values from DFT calculations on similar aromatic compounds. Specific values for this compound would require dedicated computation.

OrbitalEnergy (eV)
HOMO-5.0 to -6.5
LUMO-1.0 to -2.5
Energy Gap (ΔE)~3.5 to 4.5

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. nih.gov By using DFT methods, such as B3LYP with a suitable basis set, the harmonic vibrational frequencies of a molecule can be predicted. derpharmachemica.com These calculated frequencies are often scaled by an empirical factor to better match experimental results. derpharmachemica.com

The calculated vibrational spectra allow for the assignment of specific absorption bands to particular molecular motions, such as stretching, bending, and torsional modes of the phenyl rings and the amide group. derpharmachemica.com For instance, the characteristic C=O and N-H stretching frequencies of the amide linkage, as well as the various C-H and C-C vibrations of the aromatic rings, can be precisely identified. derpharmachemica.comstanford.edu The strong correlation between theoretical and experimental spectra confirms the accuracy of the optimized molecular structure. nih.govsmu.edu

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing for the study of their behavior over time. These simulations are crucial for understanding the conformational flexibility and intermolecular interactions of this compound.

MD simulations can explore the conformational landscape of this compound, revealing how the molecule moves and changes shape. mdpi.comresearchgate.net By simulating the molecule in a solvent, typically water, researchers can observe the stability of different conformations and the transitions between them. The root-mean-square deviation (RMSD) of the atomic positions over time is often used to assess the stability of the system. researchgate.net These simulations can highlight the flexibility of certain parts of the molecule, such as the torsional angles between the phenyl rings and the central amide and ester groups. mdpi.comnih.gov

MD simulations are a powerful tool for studying how a ligand, such as this compound or its derivatives, interacts with a biological macromolecule, like a protein. nih.govelifesciences.orgfrontiersin.org These simulations can provide detailed insights into the binding mode of the ligand within the active site of a protein. mdpi.comnih.govopenaccessjournals.com By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov While specific docking studies for this compound are not extensively detailed in the available literature, research on closely related derivatives provides a valuable framework for understanding its potential interactions.

Molecular docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.comarxiv.org For instance, studies on derivatives such as 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoates have identified them as non-covalent inhibitors of SUMO-specific protease 1 (SENP1), a target implicated in various diseases, including cancer. researchgate.net Virtual screening and docking of a library of compounds against SENP1 revealed that these benzoate (B1203000) derivatives could be promising inhibitory ligands. researchgate.net

The binding affinity quantifies how tightly a ligand binds to a target protein, with lower values (like Ki or Kd) indicating a stronger interaction. mdpi.com Computational models can predict these affinities, helping to rank potential drug candidates before synthesis and experimental testing. arxiv.org For the 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, inhibitory concentrations (IC50) were found to be in the micromolar range, indicating a moderate to potent interaction with the SENP1 target. researchgate.net

Table 1: Example of Predicted Binding Affinities for SENP1 Inhibitors Note: This table is illustrative of the types of data obtained from docking studies on related compounds, as specific values for this compound are not available.

Compound ClassTarget ProteinPredicted Binding Affinity (IC50) Range
2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoatesSENP13.5 to 29.6 µM researchgate.net

This interactive table showcases the range of binding affinities observed for derivatives of this compound against the SENP1 protein, as reported in the literature.

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions between the ligand and the amino acid residues within the protein's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stabilizing the ligand-protein complex. cuni.cz

In the case of SENP1 inhibitors, docking studies have shown that the benzamidobenzoate scaffold can form crucial interactions within the enzyme's binding pocket. researchgate.net While specific residues interacting with this compound are not documented, analysis of its derivatives suggests that the ester and amide groups, along with the phenyl rings, would be key pharmacophoric features. These groups could potentially form hydrogen bonds with polar residues and engage in pi-stacking or hydrophobic interactions with aromatic or aliphatic residues in a target's active site. The elucidation of these interactions is fundamental for optimizing lead compounds to enhance their potency and selectivity. cuni.cz

Theoretical Elucidation of Reaction Mechanisms and Photochemical Pathways

Theoretical chemistry methods are instrumental in mapping out the step-by-step processes of chemical reactions and photochemical events. ethz.ch These studies calculate the energy changes along a reaction coordinate, identifying transition states and intermediates. ethz.ch

The Grotthuss-Draper law, a fundamental principle of photochemistry, states that a substance must absorb light to undergo a photochemical reaction. msu.edu The subsequent events are governed by the Stark-Einstein law, which posits that the absorption of one photon activates one molecule. msu.edu For a molecule like this compound, with its aromatic and carbonyl chromophores, UV light absorption could trigger several photochemical pathways. msu.edu

Studies on related molecules provide insight into potential transformations. For example, the photochemistry of p-hydroxyphenacyl phenyl ethers involves pathways that can lead to photorelease of phenols or rearrangement products, with the specific outcome influenced by factors like solvent and the presence of oxygen. rsc.org Similarly, investigations into 1-phenyl-4-allyl-tetrazolone revealed multiple photofragmentation pathways upon UV irradiation, leading to various products through the cleavage of different bonds within the molecule. uc.pt The aquatic photodegradation of other complex organic molecules has been shown to proceed through direct photolysis or indirect pathways mediated by reactive oxygen species (ROS). nih.gov The choice of solvent can also significantly influence photochemical outcomes by modifying the energies of electronic states and affecting the structure of the photoexcited molecules. nih.gov For this compound, theoretical studies could elucidate potential pathways such as photo-Fries rearrangement, ester cleavage, or reactions involving the amide group, predicting the most likely products under various conditions.

Ab initio Studies on Molecular Conformation and Energetics

Ab initio (from first principles) quantum chemistry methods solve the electronic Schrödinger equation to determine the electronic structure, geometry, and energy of a molecule without relying on empirical parameters. ethz.ch These calculations are vital for understanding a molecule's intrinsic properties. Methods like Hartree-Fock (HF), density functional theory (DFT), and Møller-Plesset perturbation theory (MP2) are commonly used. nih.govnih.gov

Studies on the closely related molecule Phenyl benzoate have utilized these methods to investigate its molecular structure, conformational properties, and vibrational spectra. nih.gov Such calculations can determine bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For this compound, a key conformational feature would be the torsion angles between the phenyl rings and the central benzoate and amide groups. Ab initio calculations can map the potential energy surface associated with the rotation around these bonds, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.govresearchgate.net For instance, calculations on Phenyl benzoate showed that the planar conformation is the most stable. researchgate.net These energetic details are crucial as the molecular conformation can significantly influence its physical properties and biological activity. researchgate.net

Table 2: Representative Data from Ab initio Calculations on Phenyl Benzoate Note: This table illustrates the type of data obtained from ab initio studies on a similar compound, highlighting the insights that could be gained for this compound.

Computational MethodPropertyCalculated Value
MP2Dipole MomentGood agreement with experimental data nih.gov
B3LYP/6-31+G*Rotational Barrier (Ph-O bond)Poorly reproduces experimental height nih.gov
DFTRelative Energy (Planar vs. 50° rotation)0.202 eV/molecule (Planar is more stable) researchgate.net

This interactive table presents examples of data derived from ab initio studies on Phenyl benzoate, demonstrating how these methods quantify molecular properties.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Analyses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity or other properties. nih.gov The underlying principle, the similar property principle, states that similar compounds tend to have similar properties. wikipedia.org QSAR is a key tool in drug discovery and toxicology for predicting the activity of new compounds and prioritizing them for synthesis. nih.gov

Molecular similarity analysis is the first step in building a QSAR model or a chemical category. europa.eu It involves quantifying the similarity between molecules based on their structural or physicochemical descriptors. wikipedia.org Compounds are often represented by "fingerprints," which encode their structural features. The Tanimoto coefficient is a common metric used to compare these fingerprints, with a higher value indicating greater similarity. wikipedia.org this compound can be compared to other compounds in large databases to identify structurally similar molecules. epa.govepa.gov

Table 3: Compounds Structurally Similar to this compound Note: This table lists compounds identified as structurally similar through database searches, which could be used in a QSAR or chemical category analysis.

Compound NameCASRN
4-(4-Methylbenzamido)phenyl 4-methylbenzoate81418-61-1 epa.gov
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate108874-70-8 epa.gov
Benzamide, N-(2-(benzoyloxy)phenyl)-4-(1,1-dimethylethyl)-N-methyl-80496-04-4 epa.gov

This interactive table lists examples of compounds that are structurally similar to this compound, forming a basis for property prediction through QSAR.

Once a set of similar compounds with known activity is established, a QSAR model can be developed. These models can range from simple linear regressions to complex machine learning algorithms. researchgate.net For this compound, a QSAR model could be used to predict its potential biological activities (e.g., enzyme inhibition, cytotoxicity) based on the known activities of the compounds listed in Table 3 and others. nih.gov

Computational Prediction of Pharmacokinetic-Relevant Molecular Properties

In drug development, it is crucial to assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early on, as poor pharmacokinetic properties are a major cause of clinical trial failures. mdpi.com Computational models, often employing machine learning, are widely used to predict these properties from a molecule's structure, providing a rapid and cost-effective screening method. nih.gov

Various online tools and software packages, such as SwissADME and pkCSM, can calculate a wide range of ADMET-relevant descriptors. biointerfaceresearch.com For this compound, these tools could predict key properties that determine its behavior in the body. For example, predictions would be made regarding its oral bioavailability, which is influenced by factors like lipophilicity (LogP) and adherence to guidelines like Lipinski's Rule of Five. biointerfaceresearch.com Other important predictions include its potential to be metabolized by cytochrome P450 (CYP) enzymes, its ability to permeate the blood-brain barrier, and its potential for cardiotoxicity (e.g., hERG inhibition). mdpi.com

Table 4: Examples of Computationally Predicted Pharmacokinetic Properties Note: This table is a representative list of ADMET-related properties that would be computationally predicted for this compound to assess its drug-likeness.

Property ClassSpecific ParameterRelevance
Absorption Water SolubilityAffects dissolution and absorption in the gut
Caco-2 PermeabilityPredicts intestinal absorption
Distribution Blood-Brain Barrier (BBB) PermeationIndicates potential for CNS effects
Plasma Protein BindingAffects the concentration of free, active drug
Metabolism CYP450 Substrate/InhibitorPredicts metabolic stability and drug-drug interactions mdpi.com
Excretion Total ClearanceIndicates the rate of removal from the body
Toxicity hERG InhibitionAssesses risk for cardiac arrhythmia
Ames MutagenicityPredicts potential to cause DNA mutations

This interactive table outlines the key pharmacokinetic and toxicity parameters that are typically evaluated using computational models to profile a new chemical entity like this compound.

Structure Activity Relationship Sar Studies and Rational Design of Phenyl 4 Benzamidobenzoate Derivatives in Enzyme Systems

Investigation of Enzyme Inhibition Potency via Structural Modifications

Design and Evaluation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, is a critical strategy in cancer therapy. Derivatives of the phenyl 4-benzamidobenzoate scaffold have been investigated as VEGFR-2 inhibitors. For instance, a series of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, which share structural similarities with the benzamide (B126) framework, were developed as potent VEGFR-2 tyrosine kinase inhibitors. One notable compound, Ki8751, demonstrated a remarkable IC50 value of 0.90 nM against VEGFR-2 phosphorylation. nih.gov This high potency underscores the effectiveness of the urea (B33335) linkage and the quinolyloxy moiety in interacting with the enzyme's active site.

Further studies on nicotinamide-based derivatives also highlighted the potential of this scaffold. Compound 6 , a nicotinamide (B372718) congener, exhibited a strong inhibitory effect on VEGFR-2 with an IC50 value of 60.83 nM, nearly equivalent to the established inhibitor sorafenib (B1663141) (IC50 = 53.65 nM). mdpi.com The design of these molecules incorporates a nicotinamide moiety to bind to the hinge region of the ATP-binding pocket and a phenyl linker, demonstrating a rational approach to inhibitor development. mdpi.com

In another study, new benzoxazole (B165842) derivatives were designed based on the essential pharmacophoric features of VEGFR-2 inhibitors. Several of these compounds showed significant cytotoxic activities against cancer cell lines overexpressing VEGF. bjmu.edu.cn Specifically, compounds 14o , 14l , and 14b were identified as potent inhibitors of VEGFR-2. bjmu.edu.cn The structure-activity relationship of these compounds indicated that substitutions on the terminal phenyl ring significantly influence their anti-proliferative and VEGFR-2 inhibitory activities. bjmu.edu.cn

Inhibitory Activity of this compound Derivatives Against VEGFR-2
CompoundModificationVEGFR-2 IC50 (nM)Reference
Ki8751N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea0.90 nih.gov
Compound 6Nicotinamide-based derivative60.83 mdpi.com
Sorafenib (Reference)-53.65 mdpi.com

Development of Sentrin-Specific Protease 1 (SENP1) Inhibitors

Sentrin-Specific Protease 1 (SENP1) is implicated in the progression of certain cancers, making it an attractive therapeutic target. Virtual screening of compound libraries led to the identification of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives as a novel class of SENP1 inhibitors. nih.govnih.gov A lead compound, J5 , was identified from the SPECS library, and subsequent SAR studies on its benzoate (B1203000) substituent led to the discovery of more potent inhibitors. nih.gov

Specifically, compounds 8d and 8e emerged as highly potent SENP1 inhibitors, with IC50 values of 1.08 µM and 1.29 µM, respectively. nih.govnih.gov These compounds represent some of the most potent small molecule inhibitors of SENP1 discovered to date. nih.gov The development of these inhibitors highlights the utility of computational methods in guiding the rational design of enzyme inhibitors based on the this compound core structure.

Another class of compounds, 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives, also showed selective SENP1 inhibition. The most potent among them, GN6958 , displayed an IC50 of 29.6 μM. nih.gov

Inhibitory Activity of this compound Derivatives Against SENP1
CompoundModificationSENP1 IC50 (µM)Reference
Compound 9 (J5)2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate2.39 nih.gov
Compound 8dDerivative of J51.08 nih.govnih.gov
Compound 8eDerivative of J51.29 nih.gov
GN69581-[4-(N-benzylamino)phenyl]-3-phenylurea29.6 nih.gov

Research on Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation. Researchers have designed and synthesized 4-benzamidobenzoic acid hydrazide derivatives as novel sEH inhibitors. This design was based on a pharmacophore model where the amide group serves as the primary pharmacophore (P1) and a novel hydrazide group acts as the secondary pharmacophore (P2).

Two series of derivatives, one with a terminal benzoic acid and another with a butanoic acid moiety, were evaluated. Generally, the butanoic acid analogs demonstrated greater potency and better water solubility. The most potent inhibitor identified was 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) , which exhibited a 72% inhibition of sEH activity. The SAR studies revealed that a chloro-substituent at the 4-position of the terminal phenyl ring was beneficial for inhibitory activity, as seen in the most potent compounds 5c and 6c .

Inhibitory Activity of this compound Derivatives Against sEH
CompoundTerminal MoietySubstituent (R)% Inhibition of sEHReference
5cBenzoic acid4-Cl47%
6cButanoic acid4-Cl72%
AUDA (Reference)--50%

Cholinesterase (AChE and BChE) Inhibition Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the management of Alzheimer's disease. Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), which are structurally related to this compound, and their esters have been synthesized and evaluated for their cholinesterase inhibitory activity. The benzamide derivatives displayed moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and weaker inhibition of BChE (IC50 values of 53.5–228.4 µM).

SAR studies indicated that esters, particularly those derived from 5-halogenosalicylic acids and polyhalogenated anilines, were favored. The introduction of a phosphorus-based ester group significantly improved activity against BChE. For example, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) (5c) was the most potent and selective BChE inhibitor with an IC50 of 2.4 µM.

Inhibitory Activity of this compound Derivatives Against Cholinesterases
Compound ClassEnzymeIC50 Range (µM)Reference
2-Hydroxy-N-phenylbenzamidesAChE33.1 - 85.8
2-Hydroxy-N-phenylbenzamidesBChE53.5 - 228.4
Compound 5c (Phosphorus ester)BChE2.4

Exploration of Cryptosporidium-Specific Thymidylate Synthase (ChTS) Inhibitors

Cryptosporidiosis is a parasitic disease for which new therapeutic agents are needed. The enzyme thymidylate synthase (TS) is an essential enzyme for the parasite and a viable drug target. Researchers have explored the SAR of derivatives based on a pyrrolo[2,3-d]pyrimidine scaffold, where the glutamate (B1630785) moiety of a lead compound was replaced with various benzoic acid analogs.

These studies established the importance of a 2-phenylacetic acid methylene (B1212753) linker for optimal positioning within the ChTS active site. Structure-activity relationship analysis indicated that ChTS prefers an ortho-phenylacetic acid moiety over ortho-benzoic acid or ortho-phenylpropanoic acid moieties. Furthermore, the introduction of hydrophilic substituents at the C-4 position of the 2-phenylacetic acid moiety was found to increase the inhibitory potency.

Elucidation of Stereochemical Contributions to Biological Activity

The influence of stereochemistry on the biological activity of enzyme inhibitors is a critical aspect of drug design. Chiral compounds can exhibit significantly different potencies and selectivities between their enantiomers due to the three-dimensional nature of enzyme active sites.

While the importance of stereochemistry in enzyme inhibition is well-established, specific studies elucidating the stereochemical contributions of chiral this compound derivatives to their biological activity against the aforementioned enzyme systems (VEGFR-2, SENP1, sEH, Cholinesterases, and ChTS) are not extensively detailed in the currently available literature. The rational design and SAR studies found have primarily focused on modifications of substituent groups and linkers rather than the exploration of stereoisomers. Further research, including the synthesis and evaluation of individual enantiomers of chiral derivatives, would be necessary to fully understand the impact of stereochemistry on the inhibitory profiles of this class of compounds.

Role of Inter-Ring Linker Moieties and Terminal Substituents in Ligand-Target Recognition

The interaction of this compound derivatives with their target enzymes is intricately governed by the nature and orientation of their constituent parts. Specifically, the inter-ring linker moiety and the substituents on the terminal phenyl rings play a crucial role in defining the molecule's affinity and selectivity. Structure-Activity Relationship (SAR) studies, which systematically alter these features, provide valuable insights into the molecular determinants of ligand-target recognition.

The amide bond in this compound serves as the primary inter-ring linker, connecting the two key aromatic domains. The planarity and hydrogen bonding capabilities of this amide group are often critical for anchoring the inhibitor within the active site of an enzyme. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The rotational freedom around the amide bond, though somewhat restricted, allows the phenyl and benzoate rings to adopt a specific dihedral angle, which can be crucial for optimal fitting into the binding pocket.

In the rational design of enzyme inhibitors, the inherent flexibility or rigidity of the linker is a key consideration. While a flexible linker might allow the molecule to adapt to the enzyme's active site more easily, it can also lead to an entropic penalty upon binding, potentially reducing affinity. Conversely, a more rigid linker can pre-organize the molecule in a bioactive conformation, minimizing the entropic loss, but may not be optimal if the target enzyme undergoes conformational changes upon ligand binding.

Bioisosteric replacement of the amide linker is a common strategy to improve pharmacokinetic properties, such as metabolic stability, without compromising binding affinity. Various five-membered heterocyclic rings, such as oxadiazoles, triazoles, or pyrazoles, have been successfully employed as amide bond bioisosteres. These heterocycles can mimic the hydrogen bonding and electrostatic properties of the amide group while offering improved resistance to enzymatic hydrolysis. For instance, replacing an amide with a 1,2,4-oxadiazole (B8745197) can maintain the planar geometry and hydrogen bond accepting capabilities, while potentially introducing new interactions and improving metabolic stability.

The terminal substituents on both the phenyl and the benzoate rings significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with the target enzyme. SAR studies on related benzoyl phenyl benzoate and 2-(phenylcarbamoyl)phenyl 4-substituted benzoate scaffolds have provided a wealth of information on the impact of these substituents.

For instance, in a series of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates designed as potential antimicrobial agents, the nature of the substituent on the benzoate ring was found to be a critical determinant of activity. The introduction of a nitro group at the 4-position of the benzoate ring, as seen in 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate, resulted in potent inhibitory activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) as low as 0.25 µM against some strains. unityfvg.it This suggests that a strong electron-withdrawing group at this position enhances the interaction with the target enzyme.

Similarly, studies on benzoyl phenyl benzoates as inhibitors of phospholipase A2 and hyaluronidase (B3051955) have highlighted the importance of substituents on the benzoyl ring. The presence and position of hydroxyl and methoxy (B1213986) groups can modulate the inhibitory activity, likely by forming specific hydrogen bonds with amino acid residues in the enzyme's active site.

The following table summarizes the inhibitory activity of selected 2-(phenylcarbamoyl)phenyl 4-substituted benzoate derivatives against Mycobacterium tuberculosis H37Rv, illustrating the impact of terminal substituents.

Compound IDR1 (on phenylcarbamoyl ring)R2 (on benzoate ring)MIC (µM)
1 4-CF3H>128
2 4-CF34-NO20.5
3 4-BrH>128
4 4-Br4-NO20.25
5 4-Cl4-NO20.5

This data clearly indicates that the presence of a 4-nitro group on the terminal benzoate ring (R2) dramatically increases the antimycobacterial activity, irrespective of the substituent on the phenylcarbamoyl ring (R1). Furthermore, a halogen (Br or Cl) or a trifluoromethyl group at the 4-position of the phenylcarbamoyl ring appears to be favorable for activity when paired with a 4-nitrobenzoate.

Advanced Applications and Future Research Trajectories

Phenyl 4-Benzamidobenzoate in Liquid Crystal Research and Advanced Materials Science

The rigid, rod-like (calamitic) geometry of molecules based on the phenyl benzoate (B1203000) scaffold is fundamental to their application in liquid crystal (LC) technology and the broader field of materials science. tubitak.gov.trnih.gov This molecular architecture allows for the formation of ordered, yet fluid, mesophases, which are crucial for the development of displays, sensors, and other advanced functional materials.

Calamitic liquid crystals are characterized by their elongated, rod-like shape, which typically consists of a rigid core of aromatic rings, flexible terminal groups (like alkyl chains), and linking groups (such as esters). tubitak.gov.trnih.gov Phenyl benzoate derivatives are one of the most extensively studied classes of calamitic compounds. tubitak.gov.tr The design of these molecules involves modifying the terminal chains, linking units, and introducing lateral substituents to control their physicochemical properties and induce the formation of specific liquid crystalline phases (mesophases), such as nematic and smectic phases. tubitak.gov.trnih.gov

The mesomorphic behavior of these compounds is typically characterized using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). POM allows for the visual identification of different LC textures, while DSC is used to determine the temperatures and enthalpy changes associated with phase transitions. nih.govmdpi.com For example, in a series of symmetric bent-core liquid crystals, DSC was used to identify multiple transitions upon heating and cooling, indicating mesomorphic properties. mdpi.com Similarly, a study on the calamitic liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) utilized DSC to determine its transition temperatures and corresponding enthalpy values. tubitak.gov.tr

Table 1: Phase Transition Temperatures and Enthalpies for a Phenyl-Benzoate-Based Calamitic Liquid Crystal (BDBB) This table is based on data for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a representative calamitic molecule with a phenyl benzoate core.

Transition Temperature (K) Enthalpy (ΔH, kJ/mol)
Crystal to Smectic 385.5 39.52
Smectic to Nematic 462.8 1.83
Nematic to Isotropic 480.2 1.25

Data sourced from a study on the mesomorphic properties of BDBB. tubitak.gov.tr

The synthesis of such molecules often involves esterification reactions to connect the different structural units. tubitak.gov.trnih.gov The resulting molecular structure directly influences the liquid crystalline behavior, such as the temperature range of the mesophases and their specific type (e.g., smectic A, nematic). nih.gov

Conventional fluorescent molecules often experience a reduction in emission intensity in high concentrations or aggregated states, a phenomenon known as aggregation-caused quenching (ACQ). mdpi.com In contrast, luminogens exhibiting aggregation-induced emission (AIE) show enhanced fluorescence upon aggregation. mdpi.comencyclopedia.pub This unique property arises from the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and boosts radiative emission. encyclopedia.pubrsc.org

Molecules with propeller-like structures, such as tetraphenylethylene, are archetypal AIE luminogens (AIEgens). rsc.orgfrontiersin.org The phenyl groups in these molecules undergo active rotational motion in solution, leading to non-radiative decay and weak emission. In an aggregated state, this intramolecular rotation is restricted, opening up the radiative pathway and causing strong fluorescence. frontiersin.org

The structural features of this compound, with its multiple phenyl rings, make its derivatives interesting candidates for AIE investigations. By incorporating moieties known to induce AIE, researchers can design novel sensors and imaging agents. AIE-based fluorescent probes are emerging as powerful tools for detecting various analytes, including biomolecules and environmental pollutants, due to their low background signal and high sensitivity in aggregated systems. mdpi.comrsc.org For instance, AIE-active materials have been successfully employed as fluorescent "turn-on" sensors for detecting harmful substances like picric acid in aqueous media. rsc.org

The self-assembly of molecular building blocks into well-ordered, hierarchical structures is a key principle in creating advanced functional materials. frontiersin.org Proteins are a natural example of this, but synthetic molecules are increasingly being designed for this purpose. The defined geometry and specific intermolecular interactions of a molecule like this compound make it a potential building block for constructing complex architectures.

Its rigid core provides structural integrity, while the terminal ends can be functionalized to direct self-assembly through various interactions, such as hydrogen bonding or π-π stacking. This allows for the bottom-up construction of one-dimensional (1D) fibers, two-dimensional (2D) sheets, or even three-dimensional (3D) scaffolds. frontiersin.org These ordered assemblies can be designed to exhibit emergent properties not present in the individual molecules, with potential applications in bio-optics, biomechanics, and nano-electronics. frontiersin.org For example, by incorporating reactive groups, these building blocks could be polymerized to form liquid crystal elastomers or cross-linked networks with unique mechanical and optical properties. nih.gov

Development of Chemosensors Based on Analogous Phenyl Thiadiazole Scaffolds

Thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms that are considered bioisosteres of natural pyrimidines. researchgate.netresearchgate.net The inclusion of a thiadiazole ring, particularly in conjunction with phenyl groups, has led to the development of highly effective chemosensors for detecting metal ions and other analytes. researchgate.netrsc.org These sensors often operate via a colorimetric or fluorescent "turn-on" or "turn-off" mechanism.

For example, a Schiff base receptor incorporating a phenyl thiadiazole scaffold was designed for the selective and sensitive detection of Al³⁺ ions. rsc.org This chemosensor exhibited a "turn-on" fluorescence response in the presence of Al³⁺, with a very low detection limit. Another thiadiazole-based sensor was developed for the multi-ion detection of Cu²⁺, Hg²⁺, and CN⁻ in water, demonstrating a visible color change that allows for naked-eye detection. researchgate.net The efficacy of these sensors is attributed to the specific binding between the heteroatoms in the thiadiazole ring and the target ion, which alters the electronic properties and, consequently, the photophysical response of the molecule.

Table 2: Performance of Phenyl Thiadiazole-Based Chemosensors

Sensor Scaffold Target Ion(s) Detection Method Detection Limit (M)
Phenyl thiadiazole Schiff base rsc.org Al³⁺ Colorimetric 1.43 x 10⁻⁷
Phenyl thiadiazole Schiff base rsc.org Al³⁺ Fluorometric 1.15 x 10⁻⁷
Thiadiazole functionalized Schiff base researchgate.net Cu²⁺ Fluorescent (turn-off) -
Triazolopyridine and azo chromophore researchgate.net Cu²⁺ Colorimetric 1.13 x 10⁻⁶
Triazolopyridine and azo chromophore researchgate.net CN⁻ Colorimetric 2.0 x 10⁻⁸

This table summarizes the performance of various chemosensors built on scaffolds analogous to this compound.

The success of these phenyl thiadiazole systems highlights a promising research direction for derivatives of this compound, where the benzamide (B126) or benzoate moiety could be replaced or functionalized with a thiadiazole ring to create novel, highly selective sensors.

Prospective Directions in Computational Drug Design and Materials Discovery

Computational methods, often grouped under the term Computer-Aided Drug Design (CADD), have become indispensable in modern pharmaceutical research and materials science. emanresearch.orgcmu.edu These approaches use computational modeling to predict molecular properties, screen vast virtual libraries for potential drug candidates or materials, and optimize lead compounds, thereby accelerating the discovery process and reducing costs. emanresearch.org

Derivatives of this compound have been identified as promising scaffolds through these computational approaches. In one notable study, 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives were identified as non-covalent inhibitors of Sentrin-specific protease 1 (SENP1), a potential drug target in prostate cancer. researchgate.net The lead compound was discovered through a virtual screening campaign of 180,000 compounds, showcasing the power of in silico techniques to find novel bioactive molecules. researchgate.net

Future research will likely leverage more advanced computational tools, including artificial intelligence and machine learning, for materials discovery. rsc.orgul.org These methods can extrapolate beyond known data to discover materials with extreme or superior properties. rsc.org For a scaffold like this compound, computational models can predict its liquid crystalline behavior, its potential for forming complex architectures, or its binding affinity to biological targets, guiding synthetic efforts toward the most promising candidates for specific applications in medicine and materials science. uibk.ac.at

Sustainable Synthesis Approaches for this compound and its Analogues

The principles of green chemistry aim to design chemical processes that are more efficient, use less hazardous substances, and reduce waste. These principles are increasingly being applied to the synthesis of pharmaceuticals and advanced materials. fau.eu For a compound like this compound, which is typically synthesized via esterification and amidation reactions, there are significant opportunities to develop more sustainable methods.

Recent research has explored several green synthetic strategies applicable to such syntheses:

Microwave and Ultrasound-Assisted Reactions: These methods can dramatically reduce reaction times, increase yields, and often require less solvent compared to conventional heating. mdpi.com

Mechanochemistry: Performing reactions by grinding solids together can eliminate the need for bulk solvents, reducing waste and simplifying purification. mdpi.com

Organoautocatalysis: This approach involves a product of the reaction acting as a catalyst for its own formation, eliminating the need for an external, often metal-based, catalyst. A procedure using an in situ-formed pyrrolidinium (B1226570) salt has been shown to be highly effective for synthesizing nitrogen-containing compounds at room temperature with high yields. fau.eu

Use of Greener Catalysts: Employing non-toxic and reusable catalysts, such as certain metal fluorides (e.g., FeF₃), can make traditional multi-component reactions like the Biginelli reaction more environmentally friendly. eurjchem.com

Applying these sustainable methodologies to the synthesis of this compound and its derivatives can lead to more atom-economic, energy-efficient, and environmentally benign manufacturing processes, which is a critical goal for the future of chemical production. fau.eumdpi.com

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